molecular formula C18H19FN2O5 B2756752 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid CAS No. 898418-37-6

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid

Cat. No.: B2756752
CAS No.: 898418-37-6
M. Wt: 362.357
InChI Key: IKHMMDCYWDZHNT-UHFFFAOYSA-N
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Description

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a pyranone structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.

The pyranone structure is synthesized separately, often through cyclization reactions involving diketones and aldehydes. The final step involves linking the piperazine derivative to the pyranone structure via a methylene bridge, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific properties, such as improved solubility or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid is unique due to its combination of a fluorophenyl-piperazine structure with a pyranone moiety. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5/c19-14-3-1-2-4-15(14)21-7-5-20(6-8-21)10-13-9-16(22)17(11-25-13)26-12-18(23)24/h1-4,9,11H,5-8,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMMDCYWDZHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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